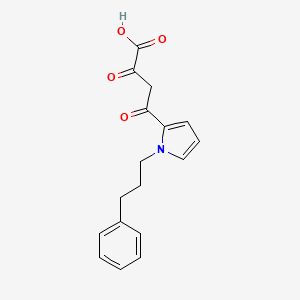![molecular formula C15H10N2O B14243518 4-[3-Oxo-3-(pyridin-2-yl)prop-1-en-1-yl]benzonitrile CAS No. 330559-51-8](/img/structure/B14243518.png)
4-[3-Oxo-3-(pyridin-2-yl)prop-1-en-1-yl]benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[3-Oxo-3-(pyridin-2-yl)prop-1-en-1-yl]benzonitrile is a chemical compound with the molecular formula C15H10N2O It is characterized by the presence of a pyridine ring and a benzonitrile group connected through a propenone linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-Oxo-3-(pyridin-2-yl)prop-1-en-1-yl]benzonitrile typically involves the condensation of nicotinaldehyde with benzonitrile in the presence of a base such as sodium acetate. The reaction is carried out in a solvent like glacial acetic acid under reflux conditions. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
4-[3-Oxo-3-(pyridin-2-yl)prop-1-en-1-yl]benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or reduce the nitrile group to an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Applications De Recherche Scientifique
4-[3-Oxo-3-(pyridin-2-yl)prop-1-en-1-yl]benzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of bioactive molecules for studying biological pathways.
Mécanisme D'action
The mechanism of action of 4-[3-Oxo-3-(pyridin-2-yl)prop-1-en-1-yl]benzonitrile depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the pyridine and benzonitrile groups allows for interactions with various biological molecules, influencing pathways involved in disease processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(4-(3-Oxo-3-pyridin-2-yl-propenyl)-phenyl)-1-pyridin-2-yl-propenone: Similar structure with an additional pyridine ring.
4-(3-Oxo-3-(1-oxy-pyridin-2-yl)-propenyl)-benzonitrile: Similar structure with an oxygen substitution.
Uniqueness
4-[3-Oxo-3-(pyridin-2-yl)prop-1-en-1-yl]benzonitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for versatile modifications, making it a valuable scaffold in the synthesis of novel compounds with desired properties.
Propriétés
Numéro CAS |
330559-51-8 |
|---|---|
Formule moléculaire |
C15H10N2O |
Poids moléculaire |
234.25 g/mol |
Nom IUPAC |
4-(3-oxo-3-pyridin-2-ylprop-1-enyl)benzonitrile |
InChI |
InChI=1S/C15H10N2O/c16-11-13-6-4-12(5-7-13)8-9-15(18)14-3-1-2-10-17-14/h1-10H |
Clé InChI |
SWRVERLDDWGACB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=NC(=C1)C(=O)C=CC2=CC=C(C=C2)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


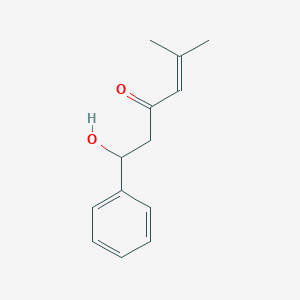
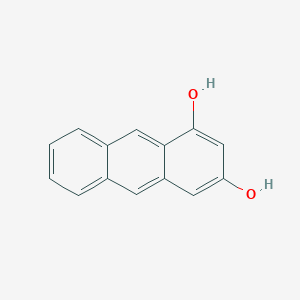

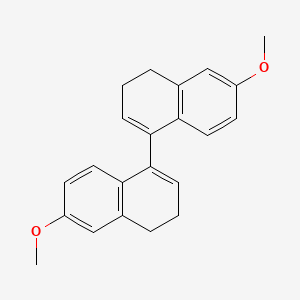


![7,14,15-Trioxadispiro[5.1.5.2]pentadecan-3-one](/img/structure/B14243485.png)

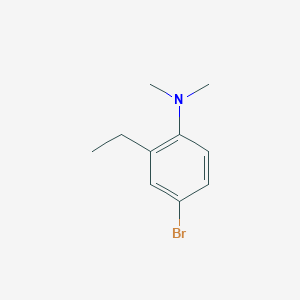
![1-(Pyrazin-2-yl)-N,N-bis[(pyrazin-2-yl)methyl]methanamine](/img/structure/B14243499.png)
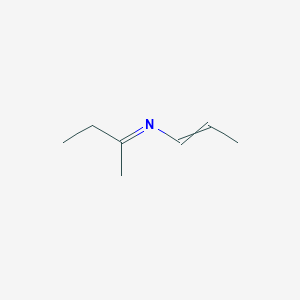
![5-[(4-Chlorophenyl)ethynyl]-4-(morpholin-4-yl)pyrimidin-2-amine](/img/structure/B14243502.png)
![4-[(9-ethyl-9H-carbazol-3-yl)amino]-4-oxobutanoic acid](/img/structure/B14243507.png)
